o-Iodobenzylamine hydrochloride

Description

The exact mass of the compound o-Iodobenzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality o-Iodobenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Iodobenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEPVUMSCPGMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195173 | |

| Record name | o-Iodobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-45-7 | |

| Record name | Benzenemethanamine, 2-iodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42365-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Iodobenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042365457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Iodobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-iodobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of o-Iodobenzylamine Hydrochloride

Introduction: The Significance of o-Iodobenzylamine Hydrochloride in Modern Drug Discovery

o-Iodobenzylamine hydrochloride, with the Chemical Abstracts Service (CAS) number 42365-45-7, is a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical research sectors.[1] As a versatile synthetic intermediate, the strategic placement of the iodine atom at the ortho position of the benzylamine core imparts unique reactivity and structural attributes. This makes it a valuable building block in the synthesis of novel therapeutic agents and other biologically active molecules.[2] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols and biological assays.

This technical guide provides a comprehensive overview of the core physicochemical properties of o-iodobenzylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides detailed, field-proven protocols for property determination, and grounds all claims in authoritative references. Our objective is to equip the reader with not only the known properties of this compound but also the robust scientific methodology required to validate these properties in their own laboratories.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure. The spatial arrangement of atoms and functional groups dictates its chemical behavior, reactivity, and interactions with biological systems.

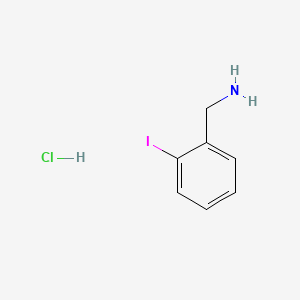

Figure 1: 2D Chemical Structure of o-Iodobenzylamine Hydrochloride.

Key Identifiers

For unambiguous identification and sourcing, a standardized set of chemical identifiers is crucial. The following table summarizes the key identifiers for o-Iodobenzylamine hydrochloride.

| Identifier | Value | Reference(s) |

| CAS Number | 42365-45-7 | |

| Molecular Formula | C₇H₉ClIN | [3] |

| Molecular Weight | 269.51 g/mol | [3] |

| IUPAC Name | (2-iodophenyl)methanamine;hydrochloride | [3] |

| InChI | InChI=1S/C7H8IN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | [3] |

| InChIKey | GAEPVUMSCPGMFX-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)CN)I.Cl | [3] |

| Appearance | White Solid |

Thermal Properties

The thermal properties of an active pharmaceutical ingredient (API) or intermediate, such as its melting point, are critical indicators of purity and polymorphic form. These properties influence formulation strategies, stability, and storage conditions.

Melting Point

This protocol adheres to the principles outlined by the United States Pharmacopeia (USP) and common laboratory practices for accurate melting point determination.[4][5]

Rationale: The capillary method provides a precise means of determining the melting range of a crystalline solid. A narrow melting range (typically < 2 °C) is indicative of high purity.[5] The rate of heating is critical; a slow ramp rate around the melting point ensures thermal equilibrium between the sample and the heating block, yielding an accurate measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the o-iodobenzylamine hydrochloride sample is completely dry. If necessary, dry under vacuum. Place a small amount of the solid in a mortar and gently grind to a fine powder. This ensures uniform packing and efficient heat transfer.[4]

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom. Repeat until a packed column of 2-4 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Preliminary Measurement: Set the apparatus to heat rapidly (e.g., 10-20 °C/min) to determine an approximate melting temperature. Record the temperature at which the sample is observed to melt. Allow the apparatus to cool significantly.

-

Accurate Measurement: Prepare a new capillary. Set the starting temperature of the apparatus to approximately 20 °C below the estimated melting point found in the preliminary run. Set the heating rate to a slow ramp of 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the last solid particle melts into a clear liquid (T2). The melting range is T1-T2.

-

Replicate Measurements: For robust data, perform the measurement in triplicate and report the average range. Consistent results across replicates validate the measurement.

Solubility Profile

Solubility is a critical physicochemical parameter that influences a drug's bioavailability, dissolution rate, and formulation design. As a hydrochloride salt, o-iodobenzylamine hydrochloride is expected to exhibit reasonable solubility in polar protic solvents.

While quantitative solubility data for the ortho isomer is not widely published, its isomers (meta and para) are noted to be soluble in water.[6] A comprehensive characterization requires quantitative determination in a range of pharmaceutically relevant solvents.

The saturation shake-flask method is the gold standard for determining equilibrium solubility, as it ensures that the system has reached a true thermodynamic equilibrium.[7][8] This protocol is adapted from guidelines provided by the USP.[7][9]

Rationale: This method involves agitating an excess of the solid compound in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant becomes constant. This constant concentration represents the equilibrium solubility at that temperature.

Materials:

-

o-Iodobenzylamine hydrochloride

-

Selected solvents (e.g., Deionized Water, Methanol, Ethanol, Phosphate Buffered Saline pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Calibrated HPLC-UV or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of solid o-iodobenzylamine hydrochloride to a series of vials (one for each solvent). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A general starting point is to add ~10 mg of solid to 2 mL of solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours. This duration is typically sufficient for most compounds to reach equilibrium. A preliminary time-course experiment can be run to confirm the time to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Dilution and Analysis: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculation: Calculate the original concentration in the supernatant, which corresponds to the solubility. Express the results in units such as mg/mL or mol/L. Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound's ionizable group. For o-iodobenzylamine hydrochloride, the relevant group is the ammonium cation (-CH₂NH₃⁺), which acts as a weak acid. The pKa dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, membrane permeability, and receptor binding.

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[10][11]

Rationale: This technique involves titrating a solution of the compound (in its fully protonated form, the hydrochloride salt) with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (ammonium) and deprotonated (free amine) species are equal.

Figure 2: Workflow for pKa determination by potentiometric titration.

Experimental Protocol:

-

Solution Preparation: Accurately prepare a ~0.01 M solution of o-iodobenzylamine hydrochloride in deionized water. Prepare a standardized ~0.1 M NaOH solution, free from carbonate.

-

Titration Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01). Place a known volume (e.g., 25.00 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Begin stirring the solution. Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording both the added volume and the pH. Continue the titration well past the equivalence point (the region of rapid pH change).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the inflection point of the curve. This can be most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration data.

-

Calculate the volume at the half-equivalence point (V½eq = Veq / 2).

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

-

Spectroscopic Properties

Spectroscopic analysis is indispensable for structural elucidation and confirmation. NMR, IR, and UV-Vis spectroscopy each provide unique and complementary information about the molecule's framework and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the benzylic methylene (-CH₂) protons. Due to the ortho-iodo substituent, the aromatic region (typically ~7.0-8.0 ppm) will display a complex splitting pattern. The benzylic protons, adjacent to the electron-withdrawing ammonium group, would likely appear as a singlet or a slightly broadened singlet shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in different chemical environments. The carbon atom bearing the iodine (C-I) will be shifted upfield due to the heavy atom effect, while the carbon attached to the aminomethyl group (C-CH₂) will also be clearly identifiable. A general guide for expected shifts can be found in resources from academic institutions and chemical suppliers.[12][13]

Rationale: Proper sample preparation and selection of an appropriate deuterated solvent are critical for obtaining high-quality, interpretable NMR spectra. DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity and ability to solubilize them.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of o-iodobenzylamine hydrochloride into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters, referencing the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorptions:

-

N-H Stretching: The ammonium group (-NH₃⁺) will exhibit strong, broad absorptions in the range of 2800-3200 cm⁻¹.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Typically found in the 1020-1250 cm⁻¹ range.

-

Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern (in this case, ortho-disubstituted).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems like the benzene ring.

Expected Absorptions: The benzene ring is the primary chromophore. Substituted benzenes typically show two main absorption bands: the E2-band (around 200-220 nm) and the B-band (around 250-280 nm). For benzylamine, absorption maxima are reported at approximately 206 nm and 256 nm.[15] The presence of the iodine substituent is expected to cause a bathochromic (red) shift in these absorptions. The spectrum should be recorded in a polar solvent like ethanol or methanol.

Synthesis and Reactivity

A common and efficient route for the synthesis of o-iodobenzylamine involves the reduction of the corresponding nitrile, o-iodobenzonitrile.[16][17][18]

Figure 3: General synthetic workflow for o-Iodobenzylamine Hydrochloride.

The choice of reducing agent is critical. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful quenching. Milder reagents like borane-tetrahydrofuran complex (BH₃·THF) can also be employed and may offer better functional group tolerance. The final step involves protonation of the resulting free amine with a solution of hydrochloric acid in a non-aqueous solvent (like diethyl ether or dioxane) to precipitate the hydrochloride salt, which facilitates purification and improves handling and stability.

Conclusion

o-Iodobenzylamine hydrochloride is a key chemical intermediate whose utility is defined by its physicochemical properties. This guide has provided a comprehensive framework for understanding and determining these critical parameters. While specific experimental values for properties like melting point and pKa are not widely reported in the literature, the detailed, authoritative protocols presented herein empower researchers to generate this data with confidence. By synthesizing established methodologies with an understanding of the underlying chemical principles, scientists can effectively characterize this and other novel compounds, accelerating the pace of innovation in drug discovery and development.

References

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved January 21, 2026, from [Link]

-

US Pharmacopeia. (2013). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Retrieved January 21, 2026, from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved January 21, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 21, 2026, from [Link]

-

Scribd. (n.d.). Solubility Verification Methods. Retrieved January 21, 2026, from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of the title compound in chloroform. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 21, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link]

-

precisionFDA. (n.d.). 2-IODOBENZYLAMINE HYDROCHLORIDE. Retrieved January 21, 2026, from [Link]

-

PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2002). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved January 21, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved January 21, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved January 21, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 21, 2026, from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 21, 2026, from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

-

PubMed Central. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved January 21, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 21, 2026, from [Link]

-

PMDA. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved January 21, 2026, from [Link]

-

PMDA. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine. Retrieved January 21, 2026, from [Link]

-

USP. (2012). 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved January 21, 2026, from [Link]

-

Starna Scientific. (n.d.). UV-Visible Spectroscopy. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-IODOBENZYLAMINE HYDROCHLORIDE | 42365-45-7 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. GSRS [precision.fda.gov]

- 4. westlab.com [westlab.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. 59528-27-7 CAS MSDS (4-Iodobenzylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. biorelevant.com [biorelevant.com]

- 8. uspnf.com [uspnf.com]

- 9. uspnf.com [uspnf.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]

- 16. 2-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to o-Iodobenzylamine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Intermediates

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks. The introduction of a halogen atom onto an aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, iodinated synthons are of particular interest due to the unique reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, making it a versatile handle for molecular elaboration. This guide provides a comprehensive technical overview of o-iodobenzylamine hydrochloride, a valuable, yet less documented, isomer of the iodobenzylamine family. We will delve into its core attributes, synthesis, and potential applications, offering a comparative perspective with its meta and para counterparts.

Core Directive: Understanding o-Iodobenzylamine Hydrochloride

o-Iodobenzylamine hydrochloride, with the Chemical Abstracts Service (CAS) number 42365-45-7 , is the hydrochloride salt of (2-iodophenyl)methanamine.[1][2][3] Its structure consists of a benzylamine core with an iodine atom substituted at the ortho (position 2) of the phenyl ring.

Chemical Structure:

Figure 1: Chemical structure of o-Iodobenzylamine hydrochloride.

The presence of the bulky iodine atom in the ortho position induces significant steric hindrance around the benzylic carbon and the amino group. This steric profile can influence its reactivity and conformational preferences compared to the less hindered meta and para isomers.

Physicochemical Properties: A Comparative Analysis

While extensive experimental data for o-iodobenzylamine hydrochloride is not as readily available as for its isomers, we can compile and compare key properties.

| Property | o-Iodobenzylamine HCl | m-Iodobenzylamine HCl | p-Iodobenzylamine HCl |

| CAS Number | 42365-45-7[1][2][3] | 3718-88-5[3] | 59528-27-7 |

| Molecular Formula | C₇H₉ClIN | C₇H₉ClIN | C₇H₉ClIN |

| Molecular Weight | 269.51 g/mol [1] | 269.51 g/mol [3] | 269.51 g/mol |

| Appearance | White Solid[1] | White to tan yellow powder[3] | White to cream or pale brown crystals/powder |

| Melting Point | Not consistently reported | 183-192 °C[3] | 299-303 °C (decomposes) |

| Solubility | Not explicitly stated, but expected to be soluble in water. | Soluble in water. | Soluble in water. |

The significant difference in melting points between the meta and para isomers suggests that the molecular symmetry and crystal packing forces are highly dependent on the substitution pattern. The para isomer's higher melting point is indicative of a more stable and ordered crystal lattice.

Synthesis of o-Iodobenzylamine Hydrochloride: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of o-iodobenzylamine hydrochloride involves the reduction of the commercially available precursor, 2-iodobenzonitrile. Several reducing agents can accomplish this transformation; here, we detail a robust protocol using Lithium Aluminum Hydride (LiAlH₄), a powerful and versatile reducing agent for nitriles.

Experimental Protocol: Reduction of 2-Iodobenzonitrile with LiAlH₄

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is chosen for its high reactivity and efficiency in reducing nitriles to primary amines.[4] It provides a source of hydride ions (H⁻) that attack the electrophilic carbon of the nitrile group.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because they are inert to LiAlH₄ and can dissolve the starting material. The anhydrous condition is critical as LiAlH₄ reacts violently with water.

-

Work-up: The sequential addition of water and a strong base (like NaOH) during the work-up is a standard procedure (Fieser work-up) to quench the excess LiAlH₄ and to precipitate the aluminum salts as a filterable solid, simplifying the purification of the amine product.

-

Acidification: The final product is isolated as the hydrochloride salt by treating the free amine with hydrochloric acid. This not only facilitates purification by crystallization but also improves the compound's stability and handling properties.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Precursor: A solution of 2-iodobenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the complete reduction of the nitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH solution (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. A granular precipitate of aluminum salts should form.

-

Isolation of the Free Amine: The resulting slurry is stirred for 30 minutes and then filtered. The solid aluminum salts are washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude o-iodobenzylamine as an oil or low-melting solid.

-

Formation of the Hydrochloride Salt: The crude o-iodobenzylamine is dissolved in a minimal amount of diethyl ether, and a solution of hydrochloric acid in diethyl ether (or gaseous HCl) is added until the precipitation of the hydrochloride salt is complete.

-

Purification: The white precipitate of o-iodobenzylamine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure product.

Sources

A Technical Guide to Iodobenzylamine Hydrochloride: Focus on the ortho-Isomer and the Widely Utilized meta-Isomer

Introduction: Navigating the Isomeric Landscape of Iodobenzylamine Hydrochloride

For researchers, scientists, and professionals in drug development, the precise molecular architecture of a synthetic building block is paramount. Iodobenzylamine hydrochloride, a key reagent in medicinal chemistry, presents a clear case of how positional isomerism dictates utility and availability. This guide directly addresses the user's query on o-Iodobenzylamine hydrochloride (also known as 2-Iodobenzylamine hydrochloride) while providing a comprehensive, in-depth analysis of the more extensively documented and commercially available m-Iodobenzylamine hydrochloride (3-Iodobenzylamine hydrochloride).

The position of the iodine atom on the benzene ring—ortho (position 2), meta (position 3), or para (position 4)—significantly influences the molecule's steric and electronic properties, and consequently, its reactivity and application in complex syntheses. While the ortho-isomer is cataloged, it is the meta-isomer that is predominantly featured in scientific literature and is readily accessible for laboratory use. This guide will, therefore, provide the specific identification of the ortho-isomer and then delve deeply into the properties, synthesis, and applications of its meta-counterpart to offer a thorough and practical resource for the scientific community.

Part 1: Core Identification of o-Iodobenzylamine Hydrochloride

The ortho-isomer, while less common, is a defined chemical entity. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | 2-Iodobenzylamine hydrochloride | [1] |

| Synonyms | o-Iodobenzylamine hydrochloride, (2-Iodophenyl)methanamine hydrochloride | [1][2] |

| Molecular Formula | C₇H₈IN·HCl | [1][3] |

| Molecular Weight | 269.51 g/mol | [1][3] |

| CAS Number | 42365-45-7 | [1][3] |

Due to the limited availability of detailed experimental data for the ortho-isomer, the remainder of this guide will focus on the well-characterized and widely used meta-isomer, 3-Iodobenzylamine hydrochloride. The principles and many of the techniques described are broadly applicable to the handling and use of other isomers.

Part 2: In-Depth Analysis of m-Iodobenzylamine Hydrochloride

Physicochemical Properties

The hydrochloride salt of 3-iodobenzylamine is favored in laboratory settings due to its increased stability and solubility in polar solvents compared to the free base. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | 3-Iodobenzylamine hydrochloride | [4][5] |

| Synonyms | m-Iodobenzylamine hydrochloride, (3-Iodophenyl)methanamine hydrochloride | [4] |

| Molecular Formula | C₇H₉ClIN | [4][5] |

| Molecular Weight | 269.51 g/mol | [4][5] |

| CAS Number | 3718-88-5 | [4][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 188-190 °C | [4] |

| Solubility | Soluble in water | [4] |

Synthesis Protocol: From Phthalimide to Hydrochloride Salt

The synthesis of 3-Iodobenzylamine hydrochloride is a well-established process, often starting from the corresponding phthalimide-protected intermediate. This multi-step approach ensures a high-purity final product by minimizing side reactions. The causality behind this choice is clear: the phthalimide group is a robust protecting group for the primary amine, preventing its unwanted reaction during intermediate steps and allowing for a clean deprotection to yield the desired amine.

Experimental Protocol: Synthesis of 3-Iodobenzylamine Hydrochloride

-

Reaction Setup: To a round-bottom flask, add N-(3-Iodobenzyl)phthalimide (1 equivalent) and anhydrous ethanol (10 mL per gram of starting material).

-

Reagent Addition: Heat the mixture to 60°C with continuous stirring. Prepare a solution of hydrazine hydrate (1.5 equivalents) in anhydrous ethanol (1.5 mL per gram of hydrazine hydrate) and add it dropwise to the reaction flask.

-

Reaction Progression: A yellow precipitate will form. Continue heating and stirring for 20 minutes.

-

Incubation: Cease stirring and maintain the reaction mixture in a 70°C water bath for 2.5 hours to ensure the completion of the deprotection.

-

Acidification: Cool the mixture to room temperature. A significant amount of precipitate should be observed. Add a 1 M hydrochloric acid solution (2 mL per gram of the initial phthalimide) to acidify the mixture and stir for an additional 30 minutes. This step protonates the newly formed amine, rendering it soluble in the aqueous phase and separating it from the phthalhydrazide byproduct.

-

Isolation and Purification: Filter the reaction mixture and wash the solid byproduct with a small amount of water. Combine the filtrates.

-

Final Product: Evaporate the combined filtrates to dryness under reduced pressure. The resulting solid is 3-Iodobenzylamine hydrochloride. For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/ether.

Caption: Synthesis workflow for 3-Iodobenzylamine hydrochloride.

Applications in Research and Drug Development

3-Iodobenzylamine hydrochloride serves as a versatile building block in organic synthesis, primarily due to the reactivity of the iodo- and amino- groups.

-

Intermediate in Pharmaceutical Synthesis: Its most prominent application is as a starting reagent in the synthesis of complex biologically active molecules. For instance, it has been instrumental in the creation of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are potent and selective agonists for adenosine receptors, a class of proteins involved in various physiological processes and are targets for drugs treating inflammation, pain, and cardiovascular diseases.[4]

-

Cross-Coupling Reactions: The iodine substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the benzylamine ring, enabling the construction of diverse molecular scaffolds.

-

Derivatization: The primary amine group is readily derivatized to form amides, sulfonamides, and other functional groups, further expanding the synthetic possibilities.

Caption: Key applications of 3-Iodobenzylamine hydrochloride.

Part 3: Safety and Handling

As with any laboratory chemical, proper handling of 3-Iodobenzylamine hydrochloride is essential. The compound is classified with several hazard statements, underscoring the need for caution.

3.1. Hazard Identification

Based on the Globally Harmonized System (GHS), 3-Iodobenzylamine hydrochloride is associated with the following hazards:

-

H315: Causes skin irritation[5]

-

H317: May cause an allergic skin reaction[5]

-

H319: Causes serious eye irritation[5]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5]

-

H335: May cause respiratory irritation[5]

-

H361: Suspected of damaging fertility or the unborn child[5]

3.2. Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. The compound is light-sensitive.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Iodobenzylamine hydrochloride is a valuable reagent in the arsenal of medicinal and synthetic chemists. While the ortho-isomer is a known compound, it is the meta-isomer that has been more thoroughly investigated and is more readily available for research and development. By understanding the specific properties, synthesis, and applications of 3-Iodobenzylamine hydrochloride, and by adhering to strict safety protocols, researchers can effectively leverage this compound to construct novel molecules with potential therapeutic applications. This guide provides a foundational understanding for its safe and effective use in a professional laboratory setting.

References

-

PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-IODOBENZYLAMINE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). (2-Iodophenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. (2-Iodophenyl)methanamine | C7H8IN | CID 3016348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 3-Iodobenzylamine hydrochloride | 3718-88-5 [chemicalbook.com]

- 5. 3-Iodobenzylamine hydrochloride | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characterization of o-Iodobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physical properties of o-Iodobenzylamine hydrochloride (2-Iodobenzylamine hydrochloride), a key intermediate in synthetic chemistry and drug discovery. This document moves beyond a simple data sheet to offer a practical framework for the accurate determination and interpretation of its appearance and melting point, grounded in established pharmacopeial methodologies.

Introduction: The Significance of Physicochemical Properties

In the realm of pharmaceutical development and chemical synthesis, a compound's physical characteristics, such as its appearance and melting point, are fundamental indicators of its identity, purity, and stability. For a starting material like o-Iodobenzylamine hydrochloride, these parameters provide the initial quality control checkpoints and can significantly influence reaction kinetics, formulation development, and ultimately, the safety and efficacy of the final product. This guide elucidates the known properties of o-Iodobenzylamine hydrochloride and provides robust protocols for their experimental verification.

Appearance and Physical State of o-Iodobenzylamine Hydrochloride

o-Iodobenzylamine hydrochloride is consistently described in chemical literature and supplier documentation as a white solid. This appearance is a critical quality attribute. Any deviation from a white coloration, such as a yellowish or brownish tint, may signify the presence of impurities or degradation products.

Causality Behind Appearance: The color of a chemical compound is determined by its molecular structure and the presence or absence of chromophores that absorb light in the visible spectrum. For o-Iodobenzylamine hydrochloride, the expected white color indicates that the compound does not absorb significantly in the visible range. The presence of impurities, often arising from the synthetic route (e.g., residual starting materials, by-products, or oxidation products), can introduce chromophores, leading to a discolored appearance. For instance, oxidation of the amine or trace iodine impurities could contribute to a change in color.

Standard Protocol for Visual Inspection

A standardized method for the visual characterization of a solid substance is essential for consistency and comparability of results. The following protocol is based on guidelines from the European Pharmacopoeia.

Methodology:

-

Sample Preparation: Place a small, representative sample of o-Iodobenzylamine hydrochloride onto a clean, dry, white viewing plate or watch glass.

-

Illumination: Illuminate the sample with a standardized light source, such as a daylight lamp, ensuring uniform and diffuse lighting.

-

Observation: Observe the sample from a consistent distance and angle. Record the following characteristics:

-

Color: Describe the color of the solid (e.g., white, off-white, slightly yellow).

-

Form: Describe the physical form of the solid (e.g., crystalline powder, amorphous solid, needles, granules).

-

-

Documentation: Record the observations in a laboratory notebook, along with the batch number, date, and analyst's initials. Photographic documentation is recommended for comparative purposes.

Melting Point of o-Iodobenzylamine Hydrochloride: An Analysis

A thorough review of publicly available chemical databases and supplier specifications reveals a notable absence of a reported melting point for o-Iodobenzylamine hydrochloride (CAS 42365-45-7). While the melting points of its isomers, m-Iodobenzylamine hydrochloride and p-Iodobenzylamine hydrochloride, are well-documented, the value for the ortho-isomer remains elusive.

This data gap underscores the importance of experimental determination for critical physicochemical parameters and highlights that not all chemical intermediates have been fully characterized in the public domain. For researchers, this necessitates in-house determination of the melting point to establish a baseline for identity and purity for incoming batches of this starting material.

Comparative Melting Point Data of Iodobenzylamine Hydrochloride Isomers

To provide context, the reported melting points of the meta- and para-isomers are presented below. This data illustrates the significant impact of the iodine substituent's position on the crystal lattice energy and, consequently, the melting point.

| Compound | Isomer Position | Reported Melting Point (°C) |

| o-Iodobenzylamine hydrochloride | ortho | Not Reported |

| m-Iodobenzylamine hydrochloride | meta | 188-190[1] |

| p-Iodobenzylamine hydrochloride | para | 275-280 (with decomposition)[2] |

The substantial difference in melting points between the meta and para isomers suggests that the ortho isomer would also have a distinct and characteristic melting range.

Authoritative Protocol for Melting Point Determination (USP <741>)

The following is a detailed, step-by-step methodology for the accurate determination of the melting range of a solid chemical substance, adapted from the United States Pharmacopeia (USP) general chapter <741>.

Principle: The melting range is the temperature range over which a solid material transitions to a liquid. For a pure crystalline solid, this transition is sharp, occurring over a narrow temperature range (typically < 1°C). The presence of impurities generally depresses and broadens the melting range.

Experimental Workflow:

Caption: Workflow for Melting Point Determination

Detailed Steps:

-

Apparatus Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with melting points bracketing the expected range.

-

Sample Preparation:

-

The sample of o-Iodobenzylamine hydrochloride must be thoroughly dried to remove any residual solvent, which can depress the melting point.

-

A small amount of the dried sample is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.

-

-

Measurement:

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The temperature is raised at a rapid rate until it is approximately 10°C below the anticipated melting point.

-

The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting (T1).

-

The temperature at which the last solid particle melts is recorded as the clear point (T2).

-

-

Reporting:

-

The melting range is reported as the interval between T1 and T2.

-

For a newly characterized batch, it is advisable to perform the measurement in triplicate and report the average range.

-

Trustworthiness and Self-Validation: This protocol incorporates self-validating steps. The use of calibrated instrumentation ensures the accuracy of the temperature readings. Furthermore, the width of the observed melting range serves as an internal check on the purity of the sample. A broad melting range is a reliable indicator of the presence of impurities.

Factors Influencing the Physicochemical Properties

The observed appearance and melting point of o-Iodobenzylamine hydrochloride can be influenced by several factors, which researchers must consider:

-

Synthetic Route: The method of synthesis can introduce specific impurities, such as unreacted starting materials, reagents, or by-products. For example, incomplete reduction of a corresponding nitrile or amide precursor could lead to residual impurities.

-

Purification Method: The effectiveness of the purification technique (e.g., recrystallization, chromatography) will directly impact the purity of the final compound and, consequently, its melting point and appearance. The choice of recrystallization solvent is critical and can affect the crystal habit and solvation state.

-

Storage and Handling: o-Iodobenzylamine hydrochloride, like many amine salts, can be hygroscopic and sensitive to light. Improper storage can lead to the absorption of moisture, which will depress the melting point, or to photodegradation, which can cause discoloration. It is recommended to store the compound in a tightly sealed container, in a cool, dark, and dry place.

Conclusion

References

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry of o-Iodobenzylamine Hydrochloride

Introduction

o-Iodobenzylamine hydrochloride is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility stems from the presence of three key functional groups: a primary amine, a reactive iodinated aromatic ring, and its formulation as a hydrochloride salt, which enhances its stability and solubility in certain solvents. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for o-Iodobenzylamine hydrochloride, offering insights into the interpretation of its spectral characteristics and outlining best practices for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical characterization of this important synthetic intermediate.

Physicochemical Properties of o-Iodobenzylamine Hydrochloride

A summary of the key physicochemical properties of o-Iodobenzylamine hydrochloride is presented in the table below. These properties are essential for selecting appropriate analytical methodologies and for understanding the behavior of the compound in various experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | (2-Iodophenyl)methanamine hydrochloride | |

| Synonyms | o-Iodobenzylamine HCl, 2-Iodobenzylamine hydrochloride | |

| CAS Number | 42365-45-7 | |

| Molecular Formula | C₇H₉ClIN | |

| Molecular Weight | 269.51 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, and methanol. | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For o-Iodobenzylamine hydrochloride, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The table below summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for o-Iodobenzylamine hydrochloride.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH₂- | ~4.1 - 4.3 | Singlet (or broad singlet) | - | The benzylic protons are expected to be a singlet as there are no adjacent protons to couple with. Protonation of the amine will cause a downfield shift compared to the free base. |

| -NH₃⁺ | ~8.5 - 9.5 | Broad Singlet | - | The amine protons are acidic and exchangeable. Their signal is often broad and may not be observed if D₂O is used as the solvent due to H-D exchange. |

| Ar-H (4 protons) | ~7.2 - 8.0 | Multiplet | See notes | The aromatic protons will exhibit a complex splitting pattern due to ortho, meta, and para couplings. The deshielding effect of the positively charged ammonium group will cause a general downfield shift compared to the free base. Typical aromatic coupling constants are: ortho (³J) = 6-10 Hz, meta (⁴J) = 1-3 Hz.[3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR, the chemical shifts for o-Iodobenzylamine hydrochloride can be predicted based on the data for the free base[4] and considering the electronic effects of amine protonation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₂- | ~42 - 45 | The benzylic carbon signal will be shifted slightly downfield upon protonation of the amine. |

| C-I | ~98 - 102 | The carbon directly attached to the iodine atom is expected at a relatively upfield position for an aromatic carbon due to the heavy atom effect of iodine. |

| Ar-C (quaternary) | ~135 - 140 | The quaternary carbon to which the benzylamine group is attached. |

| Ar-CH | ~128 - 132 | The remaining four aromatic CH carbons will appear in this region. |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of o-Iodobenzylamine hydrochloride into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. For amine hydrochlorides, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that readily dissolves the salt and allows for the observation of the exchangeable -NH₃⁺ protons. Deuterated water (D₂O) can also be used, but the amine proton signal will be lost due to H-D exchange.[5]

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration if needed.

-

-

¹³C NMR:

-

Acquire at least 1024 scans due to the low natural abundance of ¹³C.

-

Use proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum and Fragmentation Pattern

For a relatively small and volatile molecule like o-Iodobenzylamine, Electron Ionization (EI) is a suitable ionization technique. The expected fragmentation pattern is based on the established fragmentation of benzylamines and iodoarenes.[6][7][8]

The key predicted fragmentation pathways are:

-

Molecular Ion (M⁺˙): The initial ionization of the molecule will produce the molecular ion.

-

Loss of Iodine: The C-I bond is the weakest bond in the molecule, and its cleavage to lose an iodine radical is a highly favorable process.

-

Formation of the Benzyl Cation: Subsequent loss of the amino group from the iodobenzyl fragment can lead to the formation of an iodobenzyl cation.

-

Formation of the Tropylium Ion: Rearrangement of the benzyl cation to the more stable tropylium ion is a common fragmentation pathway for benzyl derivatives.

The table below summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for o-Iodobenzylamine (the free base, which is what is typically observed in the gas phase during EI-MS).

| m/z | Proposed Fragment | Structure |

| 233 | [C₇H₈IN]⁺˙ | Molecular Ion (M⁺˙) |

| 106 | [C₇H₈N]⁺ | [M - I]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Experimental Protocol for Mass Spectrometry Data Acquisition

1. Sample Preparation:

-

Prepare a dilute solution of o-Iodobenzylamine hydrochloride (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Instrument Parameters (for EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

For less volatile samples or to obtain softer ionization with less fragmentation, Electrospray Ionization (ESI) can be employed.[9]

3. ESI-MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Solvent Flow Rate: 5-10 µL/min

-

Capillary Voltage: 3-4 kV

-

Drying Gas: Nitrogen at a temperature of 250-300 °C

Visualizations

Molecular Structure of o-Iodobenzylamine Hydrochloride

Caption: Molecular structure of o-Iodobenzylamine hydrochloride.

Predicted Mass Spectrometry Fragmentation of o-Iodobenzylamine

Caption: General workflow for NMR data acquisition.

References

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

-

NMR 5: Coupling Constants. YouTube. Available at: [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

Coupling in Proton NMR. YouTube. Available at: [Link]

-

NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

-

mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram. Doc Brown's Chemistry. Available at: [Link]

-

mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram. Doc Brown's Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Human Metabolome Database. Available at: [Link]

-

Supporting Information. MPG.PuRe. Available at: [Link]

Sources

- 1. Benzylamine hydrochloride - CAS-Number 3287-99-8 - Order from Chemodex [chemodex.com]

- 2. guidechem.com [guidechem.com]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. hmdb.ca [hmdb.ca]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

Safety, handling, and storage of o-Iodobenzylamine hydrochloride

An In-depth Technical Guide to the Safety, Handling, and Storage of o-Iodobenzylamine Hydrochloride

Introduction

o-Iodobenzylamine hydrochloride is a valuable reagent and building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aryl iodide and a primary amine, makes it a versatile precursor for a wide range of molecules, including those with potential therapeutic applications. However, the same features that impart its synthetic utility also necessitate a robust and well-understood protocol for its safe handling, storage, and management. This guide provides a comprehensive overview grounded in established safety principles, moving beyond mere procedural steps to explain the causality behind each recommendation. Our objective is to empower laboratory personnel with the knowledge to conduct their work safely and effectively, ensuring both personal safety and the integrity of their research.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic properties is the foundation of a proactive safety culture.[1][2] o-Iodobenzylamine hydrochloride is a solid organic compound whose hazards stem from its specific functional groups and overall structure.

Physicochemical Properties

A summary of the key identification and physical properties is provided below.

| Property | Value | Source(s) |

| Chemical Name | (2-Iodophenyl)methanamine hydrochloride | [3] |

| Synonyms | 2-Iodobenzylamine hydrochloride | [3] |

| CAS Number | 42365-45-7 | [3] |

| Molecular Formula | C₇H₈IN · HCl | [4][5] |

| Molecular Weight | 269.51 g/mol | [5][6] |

| Appearance | White to tan/yellow solid powder | [3][7] |

| Purity | Typically ≥96% | [3] |

GHS Hazard Profile and Toxicological Insights

While specific toxicological data for the ortho-isomer is limited, data from its isomers and related compounds provide a strong basis for its hazard classification. It is considered hazardous under the Globally Harmonized System (GHS).[6][8]

-

Skin Irritation (H315): The compound can cause skin irritation upon direct contact.[4][6][8] This is a common property of amine salts and halogenated aromatic compounds.

-

Serious Eye Irritation (H319): As a fine powder, it poses a significant risk to the eyes, causing serious irritation.[4][6][8]

-

Skin and Respiratory Sensitization (H317 & H334): There is a potential for the compound to cause an allergic skin reaction or asthma-like symptoms if inhaled.[6][8] This sensitization means that after an initial exposure, subsequent lower-level exposures can trigger a more severe allergic response.

-

Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.[5][8]

-

Potential for Reproductive Toxicity (H361): Data for the meta-isomer suggests it is suspected of damaging fertility or the unborn child.[8][9] Prudence dictates that the ortho-isomer should be handled as if it carries a similar risk.

Risk Assessment Workflow

A systematic risk assessment should precede any experiment.[1][2] The goal is to identify potential exposure scenarios and implement controls to mitigate them.

Caption: A systematic workflow for laboratory risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling is achieved by implementing a hierarchy of controls, prioritizing engineering controls, supplemented by administrative controls and appropriate PPE.[1]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of o-Iodobenzylamine hydrochloride powder, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[4][5][10] This is the most critical engineering control as it contains airborne particulates and prevents inhalation, the primary route of potential exposure.

-

Ventilation: General laboratory ventilation should be maintained to ensure any fugitive emissions are diluted and exhausted.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[4][11]

Personal Protective Equipment (PPE): A Necessary Barrier

The correct selection and use of PPE is mandatory to prevent dermal and eye exposure.[1][10][12]

| Protection | Specification | Rationale and Causality |

| Eye/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[4][13] |

| Hand | Chemical-resistant nitrile gloves. | Provides a barrier against direct skin contact, mitigating the risk of skin irritation and sensitization.[4][10][14] Note that no glove material is impervious; gloves should be changed immediately if contaminated. |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[10][12] |

| Respiratory | Not required if handled exclusively within a fume hood. If dust generation outside a hood is unavoidable, a NIOSH-approved N95 dust respirator must be used. | Prevents inhalation of the powder, which can cause respiratory irritation and potential sensitization.[4][15] |

| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[10][13] |

Protocol for Weighing and Transferring the Solid

This protocol is designed as a self-validating system to minimize exposure at every stage.

-

Preparation: Before handling the compound, verify the fume hood is operational. Assemble all necessary equipment (spatulas, weigh paper/boat, secondary container) within the fume hood to avoid moving contaminated items into the open lab.

-

Don PPE: Put on all required PPE as detailed in the table above.

-

Aliquotting: Gently tap the primary container before opening to settle the powder. Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount to a tared weigh boat. Avoid any rapid movements that could generate dust.

-

Closure and Cleanup: Securely close the primary container immediately after use. Using a small brush or a wipe lightly dampened with water, carefully clean the spatula and any residual dust from the balance and surrounding area within the hood. Dispose of the wipe as hazardous waste.

-

Transfer: Transfer the weighed compound to its destination vessel within the fume hood.

-

Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[16]

Storage and Stability Management

Proper storage is crucial for maintaining the chemical integrity of o-Iodobenzylamine hydrochloride and ensuring safety. Aryl iodides can be sensitive to light and air, and amine salts can be hygroscopic.[5][17]

Recommended Storage Conditions

| Parameter | Optimal Condition | Rationale |

| Temperature | Refrigerated (0-8°C) | Slows potential degradation pathways.[7] |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | The compound is listed as air-sensitive.[5] An inert atmosphere prevents slow oxidation, which can lead to discoloration and the formation of impurities.[17] |

| Light | In an amber or opaque container, stored in the dark. | Aryl iodides can be light-sensitive, potentially leading to the liberation of free iodine.[17][18] |

| Container | Tightly sealed original manufacturer's container. | Prevents contamination and exposure to air and moisture.[4][5] |

Incompatible Materials

To prevent hazardous reactions, store o-Iodobenzylamine hydrochloride away from:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[19]

-

Strong Bases: Will deprotonate the amine hydrochloride, liberating the free base which may have different reactivity and stability profiles.

-

Active Metals: Iodine compounds can react with active metals.[16][20]

Emergency Procedures and Waste Disposal

Pre-planning for emergencies is a critical component of laboratory safety.[11][21]

Spill Management

The appropriate response depends on the scale of the spill. For any major spill, or if you are uncertain, evacuate the area and contact your institution's emergency response team.

Caption: Decision tree for chemical spill response.

Protocol for a Minor Solid Spill (inside a fume hood):

-

Alert & Restrict: Alert personnel in the immediate area. Restrict access.

-

PPE: Ensure you are wearing the appropriate PPE, including a dust respirator if necessary.

-

Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[22]

-

Clean-Up: Carefully sweep or scoop the material and absorbent into a designated, labeled container for hazardous waste.[23] Avoid creating dust; do not dry sweep.[16] A HEPA-filtered vacuum can be used if available.[16]

-

Decontaminate: Wipe the spill area with a damp cloth. Place the cloth in the hazardous waste container.

-

Disposal: Seal the container and dispose of it through your institution's hazardous waste management program.[24]

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11][24] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[11][24] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][11] If irritation or a rash develops, seek medical attention.[4][8]

-

Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Waste Disposal

All quantities of o-Iodobenzylamine hydrochloride, as well as any materials contaminated with it (e.g., gloves, weigh boats, spill cleanup debris), must be disposed of as hazardous chemical waste.[10][24] Containers should be clearly labeled and handled according to institutional and local environmental regulations. Never dispose of this chemical down the drain.[10]

Conclusion

o-Iodobenzylamine hydrochloride is a potent synthetic tool whose safe use is predicated on a comprehensive understanding of its hazards and a disciplined application of control measures. By integrating the principles of risk assessment, engineering controls, proper PPE, and emergency preparedness into all workflows, researchers can confidently and safely leverage this compound to advance their scientific objectives. Safety is not a barrier to research; it is an integral part of scientific excellence.

References

-

AMMEX. (2016, December 12). Not without Gloves: Specialty Chemicals. AMMEX. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. NJ.gov. [Link]

-

Study.com. (n.d.). What are the proper PPE to use when using Iodine?. [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

-

Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723861, 3-Iodobenzylamine hydrochloride. PubChem. [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Iodine. CDC. [Link]

-

Florida State University Emergency Management. (n.d.). Chemical Spills. [Link]

-

Seiler, L. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals. American Laboratory. [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]

-

The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals. YouTube. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. 2-Iodo-benzylamine hydrochloride | 42365-45-7 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-Iodobenzylamine hydrochloride | C7H9ClIN | CID 2723861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-碘苄胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. hscprep.com.au [hscprep.com.au]

- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 12. homework.study.com [homework.study.com]

- 13. csub.edu [csub.edu]

- 14. blog.ammex.com [blog.ammex.com]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]

- 16. nj.gov [nj.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 19. fishersci.com [fishersci.com]

- 20. ltschem.com [ltschem.com]

- 21. acs.org [acs.org]

- 22. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 23. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 24. ehs.princeton.edu [ehs.princeton.edu]

The Strategic Importance of o-Iodobenzylamine Hydrochloride in Synthesis

An In-Depth Technical Guide to the Commercial Sourcing of o-Iodobenzylamine Hydrochloride for Scientific Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing o-Iodobenzylamine Hydrochloride (CAS No. 42365-45-7). It moves beyond a simple supplier list to offer field-proven insights into qualifying vendors, interpreting quality documents, and ensuring the integrity of your starting materials, which is paramount for reproducible and successful downstream applications.

o-Iodobenzylamine hydrochloride, with its ortho-substituted iodine, is a valuable building block in medicinal chemistry and organic synthesis. The iodine atom serves as a versatile functional handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The primary amine provides a key nucleophilic site for amide bond formation, reductive amination, and the synthesis of heterocyclic compounds.